molecular formula C16H21N3O3 B6420138 ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 17994-62-6

ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

货号: B6420138
CAS 编号: 17994-62-6
分子量: 303.36 g/mol
InChI 键: OZRQMWIPQPVTRT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hereafter referred to as Compound A) is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent cyclocondensation of aldehydes, β-ketoesters, and urea derivatives . The compound features a 4-(dimethylamino)phenyl substituent at the 4-position of the tetrahydropyrimidine core, which confers unique electronic and steric properties. Its synthesis typically employs ethanol or similar solvents with acid catalysis, as reported by Kappe et al. in 1997 .

属性

IUPAC Name

ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-5-22-15(20)13-10(2)17-16(21)18-14(13)11-6-8-12(9-7-11)19(3)4/h6-9,14H,5H2,1-4H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRQMWIPQPVTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30318529
Record name STK830030
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30318529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17994-62-6
Record name NSC332468
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332468
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK830030
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30318529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

科学研究应用

Medicinal Chemistry

Ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is primarily explored for its pharmacological properties. Its structural features make it a candidate for developing new therapeutic agents.

Antitumor Activity

Research indicates that compounds with similar structures exhibit antitumor effects. For instance, studies have shown that derivatives of tetrahydropyrimidine can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a potential candidate for antibiotic development .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing other complex molecules. Its reactivity allows it to participate in various chemical reactions.

Synthesis of Related Compounds

This compound can be synthesized from ethyl acetoacetate and 4-dimethylaminobenzaldehyde through a condensation reaction with urea . This method highlights its utility in creating derivatives that may possess enhanced biological activities.

Biological Studies

The compound's unique structure allows researchers to investigate its interactions at the molecular level.

Enzyme Inhibition Studies

Studies have suggested that tetrahydropyrimidine derivatives can act as enzyme inhibitors. For example, they may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells . Such inhibition could lead to applications in cancer therapy and antimicrobial treatments.

Cellular Mechanisms

Research into the cellular mechanisms of action has shown that these compounds can affect signal transduction pathways involved in cell growth and survival . Understanding these mechanisms can aid in the design of targeted therapies.

Data Table: Summary of Applications

Application AreaSpecific UseReference
Medicinal ChemistryAntitumor activity
Antimicrobial properties
Organic SynthesisBuilding block for complex molecules
Biological StudiesEnzyme inhibition (e.g., DHFR)
Investigation of cellular mechanisms

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated a series of tetrahydropyrimidine derivatives, including this compound. The results indicated significant cytotoxicity against human cancer cell lines with IC50 values in the micromolar range .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, researchers synthesized various derivatives of this compound and tested them against common bacterial pathogens. The results demonstrated promising antibacterial activity against Staphylococcus aureus and Escherichia coli, supporting further development as a potential antibiotic agent .

作用机制

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

  • Pathways Involved: Potential pathways include those related to inflammation, microbial growth, and cellular signaling.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

DHPM derivatives exhibit significant pharmacological and chemical versatility, modulated by substituents at the 4-position and ester groups. Below is a systematic comparison of Compound A with structurally related analogs.

Substituent Effects on Pharmacological Activity
Compound 4-Position Substituent Ester Group Key Activity/IC₅₀ Reference
Compound A 4-(Dimethylamino)phenyl Ethyl Corrosion inhibition (EDTP)
Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-... 4-Bromophenyl Methyl Cytotoxicity: IC₅₀ = 314.3 ± 0.9 µM
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-... 2-Fluorophenyl Ethyl Antimicrobial (not quantified)
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-... Methoxymethylfuran Ethyl Anticancer (screened, no IC₅₀ reported)
Methyl 4-(3-nitrophenyl)-6-methyl-2-oxo-... 3-Nitrophenyl Methyl Thymidine phosphorylase inhibition (IC₅₀ = 322.6 ± 1.68 µM)

Key Observations :

  • Electron-donating vs. In contrast, bromophenyl or nitrophenyl substituents (electron-withdrawing) correlate with cytotoxicity and enzyme inhibition, likely due to increased electrophilicity .
  • Thioxo vs. oxo substitution : Replacement of the 2-oxo group with thioxo (e.g., in Ethyl 4-(2-fluorophenyl)-2-thioxo-...) may alter hydrogen-bonding interactions, affecting antimicrobial activity .
Physicochemical Properties
Property Compound A Methyl 4-(4-bromophenyl)-... Ethyl 4-(furan-2-yl)-...
Molecular weight 317.36 g/mol 323.18 g/mol 278.29 g/mol
Melting point Not reported 141.5–142.7°C (N1-substituted) 87.8–90.4°C
LogP (predicted) 2.1 (moderate lipophilicity) 3.0 (higher lipophilicity) 1.8 (polar furan group)

Insights :

  • The ethyl ester in Compound A provides intermediate lipophilicity, balancing membrane permeability and aqueous solubility.
  • Furan-containing analogs exhibit lower LogP due to the polar methoxymethyl group .
Pharmacological Screening
  • For example, Methyl 4-(4-(dimethylamino)phenyl)-... showed moderate TP inhibition (IC₅₀ ~300–350 µM), suggesting Compound A may share similar activity .
  • In contrast, Methyl 4-(4-bromophenyl)-... demonstrated cytotoxicity with IC₅₀ = 314.3 µM against cancer cell lines, highlighting the role of halogen substituents in anticancer activity .

生物活性

Ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrimidine ring substituted with a dimethylamino group and an ethyl ester, making it a versatile candidate for various pharmacological applications.

Chemical Structure and Properties

  • IUPAC Name : Ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
  • Molecular Formula : C16H21N3O3
  • Molecular Weight : 303.36 g/mol

The compound's structure includes functional groups that are known to influence its biological activity, particularly in the context of enzyme inhibition and interaction with cellular pathways.

Research indicates that this compound exhibits significant biological activity primarily through its role as an inhibitor of topoisomerases. Topoisomerases are essential enzymes involved in DNA replication and transcription, making them critical targets for cancer therapy.

Key Findings :

  • Topoisomerase Inhibition : The compound has been shown to inhibit both TopoIIα and TopoIIβ activities, leading to cell cycle arrest and apoptosis in cancer cell lines .
  • Antiproliferative Effects : In vitro studies have demonstrated that this compound can significantly reduce the proliferation of various cancer cell lines, including prostate and breast cancer cells .

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of the compound were tested against prostate cancer cell lines. Results indicated that the compound induced apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .

Study 2: Pharmacokinetics and Toxicity

A pharmacokinetic analysis revealed that this compound has favorable absorption characteristics with high gastrointestinal bioavailability but limited penetration through the blood-brain barrier (BBB). This profile suggests potential for use in treating peripheral cancers while minimizing central nervous system side effects .

Comparative Activity Table

Compound NameTarget EnzymeIC50 (µM)Cell Line TestedEffect
This compoundTopoIIα20PCa CellsInduces apoptosis
Compound ATopoIIβ15MCF-7 CellsCell cycle arrest
Compound BTopoIIα/β10Hela CellsAntiproliferative

准备方法

Reaction Mechanism and Conditions

The reaction proceeds via acid-catalyzed imine formation between the aldehyde and urea, followed by nucleophilic attack by the β-keto ester. Subsequent cyclization and dehydration yield the dihydropyrimidinone core. Key parameters include:

  • Catalyst : Concentrated hydrochloric acid (HCl) or glacial acetic acid.

  • Solvent : Ethanol or glacial acetic acid.

  • Temperature : Reflux conditions (110–140°C).

  • Time : 1–3 hours.

For the target compound, substituting benzaldehyde with 4-(dimethylamino)benzaldehyde introduces steric and electronic modifications that necessitate precise stoichiometric control. A representative procedure involves refluxing equimolar quantities of 4-(dimethylamino)benzaldehyde (0.1 mol), ethyl acetoacetate (0.1 mol), and urea (0.12 mol) in ethanol with 1 mL HCl for 1 hour. Cooling the mixture induces crystallization, yielding the product in ~60% purity after recrystallization from methanol.

Yield Optimization Strategies

VariableOptimal RangeImpact on Yield
Molar Ratio (Aldehyde:Acetoacetate:Urea)1:1:1.2Prevents side reactions
Catalyst Concentration5–10% HCl (v/v)Enhances cyclization
Reaction Time1.5–2 hoursMaximizes conversion

Prolonged heating beyond 2 hours promotes decomposition, reducing yields by 15–20%.

Advanced Catalytic Systems

Modern adaptations employ Lewis acids and ionic liquids to improve efficiency and sustainability.

Lewis Acid Catalysts

Zinc chloride (ZnCl₂) and boron trifluoride etherate (BF₃·OEt₂) enhance electrophilicity of the aldehyde, accelerating imine formation. A protocol using ZnCl₂ (10 mol%) in ethanol at 80°C achieves 75% yield within 45 minutes.

Solvent-Free and Microwave-Assisted Synthesis

Eliminating solvents reduces environmental impact and reaction time:

  • Microwave Conditions : Irradiating the mixture at 300 W for 10 minutes in a closed vessel yields 82% product.

  • Solvent-Free : Grinding reagents with montmorillonite K10 clay at 100°C for 30 minutes affords 70% yield.

Structural Characterization and Purity Control

Post-synthetic analysis ensures chemical fidelity:

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.30–7.70 (m, 4H, aromatic), 5.60 (s, 1H, C4-H), 4.50–3.90 (q, 2H, CH₂CH₃), 2.30–3.20 (m, 11H, N(CH₃)₂ and SCH₂).

  • IR (KBr) : 1692 cm⁻¹ (C=O), 1636 cm⁻¹ (C=N).

Chromatographic Purification

Column chromatography (silica gel, ethyl acetate/hexane 3:7) resolves byproducts, increasing purity to >95%.

Industrial-Scale Production Considerations

Large-scale synthesis requires cost-effective and reproducible protocols:

Continuous Flow Reactors

Microreactor systems enhance heat transfer and mixing, reducing reaction time to 20 minutes with 85% yield.

Crystallization Optimization

ParameterIndustrial SettingOutcome
Cooling Rate1°C/minLarger crystals
SolventMethanol/Water (7:3)99% purity

Comparative Analysis of Methodologies

MethodYield (%)TimeCostScalability
Classical Biginelli602 hoursLowModerate
Microwave-Assisted8210 minutesHighHigh
Solvent-Free7030 minutesVery LowHigh

Microwave-assisted synthesis offers the best balance of efficiency and yield but requires specialized equipment.

常见问题

Q. Methodological Considerations :

  • Catalysts : Lewis acids (e.g., HCl, NH4_4Cl) or ionic liquids improve reaction efficiency and yield .
  • Solvent Systems : Reflux in acetic acid or ethanol (8–10 hours) is typical, with yields ranging from 70–85% after recrystallization .
  • Regioselectivity : Substituents on the aldehyde and β-keto ester influence cyclocondensation regiochemistry .

Q. Example Synthesis Protocol :

ComponentQuantity/ConcentrationConditionsYield
4-(Dimethylamino)benzaldehyde2 mmolReflux in acetic acid78%
Ethyl acetoacetate2 mmol100°C, 8 hours
Thiourea3 mmolRecrystallization (ethanol)

How are advanced structural characterization techniques applied to confirm the stereochemistry and conformation of this tetrahydropyrimidine derivative?

Basic Research Question
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving:

  • Ring puckering : The tetrahydropyrimidine ring adopts a flattened boat conformation (C5 deviation: ~0.224 Å from plane) .
  • Hydrogen bonding networks : N–H···O/S interactions stabilize crystal packing (e.g., chains along the c-axis in monoclinic systems) .

Q. Complementary Techniques :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and tautomerism.
  • IR Spectroscopy : Stretching frequencies for C=O (1680–1720 cm1^{-1}) and N–H (3200–3400 cm1^{-1}) validate functional groups .

Q. Crystallographic Data (Example) :

ParameterValueSource
Crystal SystemMonoclinic (P21_1/c)
Unit Cell Dimensionsa = 12.6876 Å, b = 7.3073 Å, c = 19.9547 Å
β Angle114.443°

How do electronic and steric effects of substituents influence the compound’s reactivity and pharmacological activity?

Advanced Research Question

  • Electron-donating groups (e.g., 4-(dimethylamino)phenyl): Enhance π-stacking interactions in enzyme binding pockets, potentially improving bioactivity .
  • Steric hindrance : Bulky substituents (e.g., trifluoromethyl) reduce regioselectivity in cyclocondensation reactions .

Q. Case Study :

  • Antibacterial Activity : Analogues with thioxo (C=S) substitution exhibit stronger hydrogen bonding to bacterial enzymes than oxo (C=O) derivatives .
  • Pharmacokinetics : LogP values (~2.5–3.5) suggest moderate blood-brain barrier permeability .

Q. Structure-Activity Relationship (SAR) Table :

Substituent (Position 4)Bioactivity (IC50_{50})Key Interactions
4-Cyanophenyl12.5 μM (enzyme inhibition)N–H···O hydrogen bonds
3,5-Bis(trifluoromethyl)phenyl8.2 μM (antibacterial)Hydrophobic packing

What strategies resolve contradictions in reported reaction yields or regioselectivity for derivatives of this scaffold?

Advanced Research Question
Discrepancies arise from:

  • Catalyst Selection : NH4_4Cl vs. HCl alters protonation rates and intermediate stability .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor enolate formation, improving yields by 15–20% compared to ethanol .

Q. Contradiction Analysis Workflow :

Replicate Conditions : Compare reaction parameters (time, temperature) across studies.

Characterize Byproducts : LC-MS or TLC identifies side products (e.g., open-chain intermediates).

Computational Modeling : DFT studies predict transition-state energies to explain regioselectivity differences .

How is computational chemistry applied to predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., dihydrofolate reductase) with RMSD <2.0 Å .
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., 50 ns trajectories in GROMACS) .

Q. Key Parameters for Docking :

ParameterValueSignificance
Binding Affinity (ΔG)-9.2 kcal/molStrong inhibition
Hydrogen Bonds3–4 interactionsStabilize binding pose

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question

  • Chiral Centers : Asymmetric synthesis requires chiral catalysts (e.g., L-proline) to avoid racemization .
  • Crystallization Control : Slow evaporation from ethanol/ethyl acetate (3:2) yields enantiopure crystals (99% ee) .

Q. Scale-Up Protocol :

StepLaboratory ScalePilot Scale
Reaction Volume10 mL (78% yield)10 L (65–70% yield)
PurificationColumn chromatographyContinuous crystallization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。